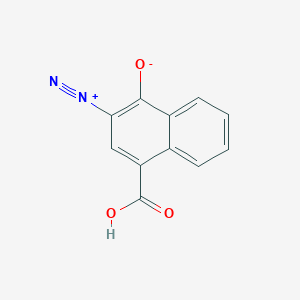
4-Carboxy-2-diazonionaphthalen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Carboxy-2-diazonionaphthalen-1-olate is an organic compound with the molecular formula C₁₁H₆N₂O₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both carboxyl and diazonium functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-carboxy-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene-1-carboxylic acid, which is then reduced to 4-amino-1-naphthoic acid. This intermediate is subjected to diazotization using sodium nitrite and hydrochloric acid under cold conditions to yield the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Carboxy-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 4-Carboxy-2-aminonaphthalene.
Substitution: Halogenated naphthalene derivatives.
科学的研究の応用
4-Carboxy-2-diazonionaphthalen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable diazonium salts.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Carboxy-2-diazonionaphthalen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
2-Diazonionaphthalen-1-olate: Similar structure but lacks the carboxyl group.
4-Carboxy-2-aminonaphthalene: Precursor in the synthesis of 4-Carboxy-2-diazonionaphthalen-1-olate.
Naphthoquinone derivatives: Products of oxidation reactions.
Uniqueness
This compound is unique due to the presence of both carboxyl and diazonium functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
97606-12-7 |
|---|---|
分子式 |
C11H6N2O3 |
分子量 |
214.18 g/mol |
IUPAC名 |
4-carboxy-2-diazonionaphthalen-1-olate |
InChI |
InChI=1S/C11H6N2O3/c12-13-9-5-8(11(15)16)6-3-1-2-4-7(6)10(9)14/h1-5H,(H-,14,15,16) |
InChIキー |
BPAAASFRRLDLMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)

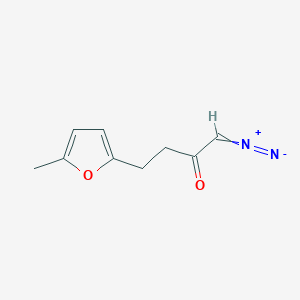
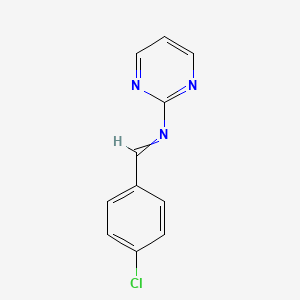

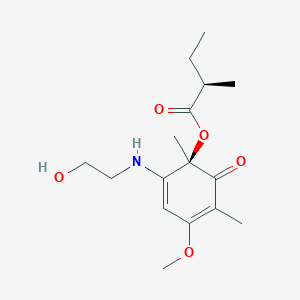

![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
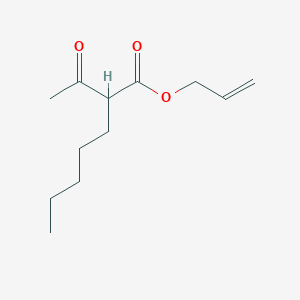
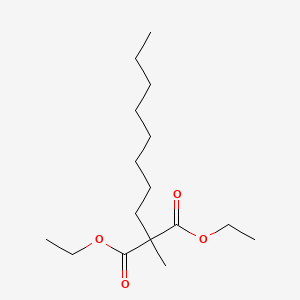
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
